4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, a modified version of the three-component Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and 1H-benzimidazol-2-amine has been studied under thermal and microwave activation .Chemical Reactions Analysis
The chemical reactions involving “4-Hydrazino-6-(4-methoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Hydrazino-6-(4-methoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the sources I found .Scientific Research Applications
Synthesis of Nitro- and Methoxy-Derivatives
Research has demonstrated the utility of 4-Hydrazino derivatives in synthesizing various nitro- and methoxy-substituted compounds. For instance, 4-Hydrazino-5-nitropyrimidine and its 6-methoxy derivative have been utilized in the synthesis of 8-nitro- and 7-methoxy-8-nitro-1,2,4-triazolo[1,5-c]-pyrimidines through the intermediacy of an imino ether, showcasing the flexibility of 4-Hydrazino derivatives in generating diverse heterocyclic compounds (W. Śliwa et al., 1990).
Antimicrobial and Antiviral Applications
The synthesis of 6-substituted-1,2,4-triazines from 4-hydrazino derivatives, such as the transformation of 4-amino-6-[2-(4-methoxyphenyl)vinyl]-3-thioxo-3,4-dihydro-2H-[1,2,4] triazin-5-one into hydrazino derivatives, has been explored for potential antimicrobial applications. These synthesized compounds have been evaluated as antimicrobial agents, indicating the role of 4-Hydrazino derivatives in developing new antimicrobial substances (A. El‐Barbary et al., 2010).
Transformation into Azolopyrimidines
The ability of 4-Hydrazino derivatives to transform into various azolopyrimidines through reactions with hydrazine hydrate showcases their versatility in synthesizing complex heterocyclic frameworks. This transformation has been leveraged to prepare new pyrimidine derivatives and fused azolopyrimidines, highlighting the significance of 4-Hydrazino derivatives in heterocyclic chemistry (M. T. Cocco et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-14-11(7-12(15-8)16-13)9-3-5-10(17-2)6-4-9/h3-7H,13H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAACGVNQVABOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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